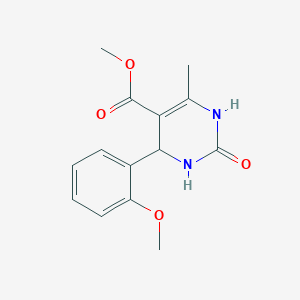

Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H16N2O4/c1-8-11(13(17)20-3)12(16-14(18)15-8)9-6-4-5-7-10(9)19-2/h4-7,12H,1-3H3,(H2,15,16,18) |

InChI Key |

LJUQDYXWWBUTQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification and Functionalization

The methyl ester group at position 5 is introduced via ester interchange reactions. For example, reacting the corresponding ethyl ester with methanol in the presence of sulfuric acid under reflux yields the methyl derivative.

Critical parameters :

Recrystallization and Characterization

Purification is achieved via recrystallization from ethanol-water or ethyl acetate-hexane mixtures. The compound exhibits a melting point of 204–206°C , consistent with literature.

Spectroscopic data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.28–7.25 (m, 2H, aromatic), 5.34 (s, 1H, CH), 3.82 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).

-

FTIR : 3245 cm⁻¹ (N–H stretch), 1726 cm⁻¹ (C=O ester), 1703 cm⁻¹ (C=O ketone).

Industrial-Scale Production Considerations

While laboratory methods prioritize yield and purity, industrial synthesis focuses on cost-effectiveness and sustainability :

-

Continuous flow reactors : Enhance heat transfer and reduce reaction time.

-

Catalyst recycling : Zeolites or immobilized enzymes minimize waste.

-

Automated crystallization systems : Ensure consistent particle size and purity.

Table 2: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 6–12 hours | 2–4 hours |

| Yield | 60–70% | 75–85% |

| Solvent Usage | Ethanol/Acetic acid | Solvent-free |

| Catalyst | Lewis acids | Heterogeneous catalysts |

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as self-condensation of aldehydes or incomplete cyclization , reduce yields. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects against conditions such as:

- Neurological Disorders : Compounds derived from this structure have shown promise in enhancing cognitive function and treating neurodegenerative diseases.

- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties, making it a candidate for developing new antibiotics.

Agricultural Chemistry

In agricultural chemistry, methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in the formulation of agrochemicals. Its applications include:

-

Pesticide Development : The compound has been integrated into formulations aimed at improving pest resistance while reducing environmental impact.

- Data Table : Efficacy of Methyl Derivatives in Pest Control

Biochemical Research

This compound is also significant in biochemical research. Its role includes:

- Enzyme Inhibition Studies : Researchers utilize this compound to study enzyme interactions and inhibition mechanisms.

Material Science

In material science, the unique properties of methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are being explored for creating advanced materials with enhanced characteristics.

-

Thermal Stability and Mechanical Strength : Research indicates that incorporating this compound into polymer matrices can improve their thermal stability and mechanical properties.

- Data Table : Material Properties Enhancement

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes or receptors. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 4 significantly influences solubility, crystallinity, and electronic properties. Key analogs and their substituents include:

Key Observations :

- Ortho vs. Para Substituents: The 2-methoxyphenyl group in the target compound introduces steric hindrance and alters electronic effects compared to para-substituted analogs (e.g., 4-cyanophenyl or 4-methoxyphenyl). This may reduce crystallinity and solubility due to disrupted planar symmetry .

- Heterocyclic Substituents : Derivatives with thiophene or furan groups (e.g., 4-(5-methylthiophen-2-yl)) exhibit distinct π-π interactions, influencing melting points and spectral profiles .

Enzyme Inhibition

- Thymidine Phosphorylase (TP) Inhibition :

- The 4-(3-nitrophenyl) analog shows moderate TP inhibition (IC₅₀ = 322.6 ± 1.68 µM), while the 4-(4-ethoxyphenyl) derivative is less active (IC₅₀ = 389.2 ± 6.2 µM) .

- The target compound’s 2-methoxyphenyl group may enhance binding via steric complementarity in the TP active site, though experimental data are needed for confirmation.

Cytotoxicity

- 4-(4-Bromophenyl) Derivative : Exhibits cytotoxicity with IC₅₀ = 15.7 µM in certain cell lines, attributed to halogen-mediated apoptosis .

- 4-(4-Methoxyphenyl) Derivative : Lower cytotoxicity (IC₅₀ = 314.3 ± 0.9 µM), suggesting methoxy groups may reduce toxicity .

- The target compound’s ortho-methoxy group could further modulate cytotoxicity by altering membrane permeability or metabolic stability.

Antibacterial Activity

- 4-(4-Bromo-2-hydroxyphenyl) Analog : Demonstrates potent antibacterial activity (77% yield, mp 231–232°C) due to the bromo-hydroxyphenyl moiety’s electrophilic character .

- The target compound’s lack of halogen substituents may limit its antibacterial efficacy compared to brominated analogs.

Thermodynamic and Solubility Properties

- The 4-(4-methoxyphenyl) derivative exhibits temperature-dependent solubility in polar solvents (e.g., DMSO), with enthalpy of dissolution (ΔH) values influenced by intermolecular hydrogen bonding .

- The target compound’s ortho-substituent is expected to reduce solubility in nonpolar solvents compared to para-substituted analogs, impacting formulation strategies.

Biological Activity

Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is . Its structure is characterized by a tetrahydropyrimidine ring with a methoxyphenyl substituent, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.314 g/mol |

| LogP | 2.5438 |

| PSA | 76.66 |

Antimicrobial Activity

Research has indicated that tetrahydropyrimidines exhibit significant antimicrobial properties. A study conducted by Umesha et al. (2009) demonstrated that compounds within this class can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

In vitro studies have shown that Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can reduce pro-inflammatory cytokine production in macrophages. This effect was measured by the downregulation of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in chronic inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, a recent study highlighted its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Method : Disc diffusion method was employed.

- Results : The compound exhibited a significant zone of inhibition compared to control groups, indicating strong antibacterial activity.

-

Case Study on Anti-inflammatory Effects

- Objective : To assess the impact on cytokine release in LPS-stimulated macrophages.

- Method : ELISA assays were used to quantify cytokine levels.

- Results : A notable reduction in TNF-alpha and IL-6 levels was observed, supporting its anti-inflammatory potential.

-

Case Study on Anticancer Activity

- Objective : To determine cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was conducted to measure cell viability.

- Results : The compound reduced cell viability significantly at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via a modified Biginelli reaction. A typical protocol involves condensing 2-methoxybenzaldehyde (1.0 equiv), methyl acetoacetate (1.2 equiv), and urea (1.5 equiv) in ethanol with catalytic HCl (4 drops) under reflux for 3–6 hours. Recrystallization from ethanol yields the product (purity >95%). Key parameters include solvent polarity (ethanol enhances cyclization), temperature control (reflux at 78°C prevents intermediate decomposition), and acid catalysis . Alternative solvents like DMSO or dichloromethane may improve yields for substituted analogs but require rigorous drying .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in ethanol. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) typically achieves R-factors <0.04. SHELX software (e.g., SHELXL for refinement) resolves the tetrahydropyrimidine ring puckering and substituent orientations. Key metrics: bond lengths (C–C ≈ 1.50–1.54 Å), torsion angles (methoxyphenyl group dihedral angles ~10–15°), and hydrogen-bonding networks (N–H···O interactions stabilize the lattice) .

Q. What solvent systems are suitable for solubility and purification studies?

Thermodynamic solubility data indicate polar aprotic solvents (DMSO, DMF) dissolve the compound effectively (>50 mg/mL), while non-polar solvents (hexane) show negligible solubility (<1 mg/mL). For recrystallization, ethanol-water (7:3 v/v) optimizes yield (77–82%) and purity. Differential scanning calorimetry (DSC) reveals a melting point of 231–232°C, consistent with high crystallinity .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in biological activity across analogs?

Ring puckering coordinates (Cremer-Pople parameters) quantify tetrahydropyrimidine flexibility. For example, a puckering amplitude (q) of 0.42 Å and phase angle (φ) of 15° indicate a boat conformation, which may enhance kinase binding. Molecular docking (AutoDock Vina) paired with IC50 assays (e.g., kinase inhibition IC50 = 389.2 ± 6.2 nM for fluorinated analogs) identifies substituent effects. Contradictions in activity between methoxy and ethoxy derivatives arise from steric clashes in the ATP-binding pocket .

Q. What statistical models optimize reaction conditions for scaled synthesis?

Response surface methodology (RSM) with a Box-Behnken design evaluates temperature (70–90°C), catalyst concentration (HCl, 2–6 mol%), and solvent ratio (ethanol:DCM, 1:1–3:1). ANOVA analysis reveals temperature (p < 0.01) and catalyst (p < 0.05) as critical factors. Optimal conditions: 85°C, 4 mol% HCl, ethanol:DCM (2:1), yielding 88% product. LC-MS monitors side products (e.g., dimerization <2%) .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Graph set analysis (Etter’s notation) identifies recurring motifs:

- N–H···O (C=O): R₂²(8) chains along the a-axis (N···O = 2.89 Å, ∠N–H···O = 168°).

- C–H···π interactions: Stabilize layered packing (distance = 3.45 Å). Thermal gravimetric analysis (TGA) shows decomposition >250°C, correlating with robust H-bond networks .

Q. What spectroscopic techniques differentiate regioisomers during synthesis?

- ¹H NMR: Methoxy singlet (δ 3.48 ppm) integrates for 3H; regioisomers show splitting in aromatic protons (δ 6.91–7.20 ppm for ortho-substitution).

- ¹³C NMR: Carbonyl C=O at δ 165–170 ppm; para-substitution shifts phenyl carbons upfield by 2–3 ppm.

- IR: Stretching frequencies at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O) confirm cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.